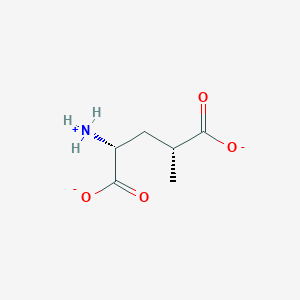
2-Chloro-4-(piperazin-1-yl)pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 2-Chloro-4-(piperazin-1-yl)pyrimidine and related compounds often involves nucleophilic substitution reactions where amines attack corresponding trichloropyrimidine, followed by various separation and purification steps to isolate the desired product. Such methods have been described for the synthesis of related pyrimidine derivatives, highlighting the importance of selecting appropriate reactants and conditions to achieve high yield and purity (Makarov et al., 1994).
Molecular Structure Analysis
The molecular structure of this compound is characterized by its pyrimidine core with a chloro and piperazin-1-yl substituent at the 2nd and 4th positions, respectively. The presence of these functional groups significantly influences the compound's electronic, physical, and chemical properties. X-ray diffraction and computational studies have been conducted to understand the spatial arrangement and electronic distribution within similar molecules, providing insights into their reactivity and interactions with biological targets (Sharma et al., 2012).
Chemical Reactions and Properties
This compound can undergo various chemical reactions, including nucleophilic substitutions, where the chlorine atom is replaced by different nucleophiles, leading to a wide range of derivatives. These reactions are crucial for the compound's application in synthesizing more complex molecules, especially in medicinal chemistry, where it serves as a building block for the development of new therapeutic agents. The compound's ability to participate in Buchwald-Hartwig coupling reactions also exemplifies its versatility in forming carbon-nitrogen bonds, a key step in pharmaceutical synthesis (Aggile & Napoleon, 2021).
Scientific Research Applications
Cancer Treatment and Anticancer Agents:
- A study on the synthesis of PD0205520, a potential inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) for cancer treatment, involved a compound structurally similar to 2-Chloro-4-(piperazin-1-yl)pyrimidine (Yinsheng Zhang, Yun Huang, Che C. Huang, 2005).
- Another research designed thieno[3,2-d]pyrimidines with a piperazine unit as putative anticancer agents based on the structure of protein tyrosine kinase inhibitors (H. Min, 2012).
- Substituted 1,2,3,6-tetrahydropyrimidine-5-carbonitrile derivatives were evaluated for anticancer and anti-inflammatory activity, indicating their potential as therapeutic agents (Savita G. Ghule, V. Deshmukh, S. Chaudhari, 2013).
Antimicrobial Activity:
- Dithiocarbamate derivatives bearing thiazole/benzothiazole rings, which include a compound similar to this compound, were synthesized and tested for antimicrobial activity (L. Yurttaş, Y. Özkay, M. Duran, et al., 2016).
Antiviral Activity:
- Urea/thiourea derivatives of 2-(piperazine-1-yl)-pyrimidine were synthesized and tested as tobacco mosaic virus (TMV) inhibitors, showcasing the antiviral potential of similar compounds (V. Nagalakshmamma, M. Venkataswamy, Chiranjeevi Pasala, et al., 2020).
Drug Metabolism and Pharmacokinetics:
- The disposition of a dipeptidyl peptidase IV inhibitor for type 2 diabetes treatment, which contains a similar pyrimidine-piperazine structure, was examined in rats, dogs, and humans (Raman K. Sharma, Hao Sun, D. Piotrowski, et al., 2012).
Mechanism of Action
Target of Action
The primary target of 2-Chloro-4-(piperazin-1-yl)pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .
Mode of Action
This compound interacts with its target, AChE, by inhibiting its activity . The compound acts as a mixed-type inhibitor , exhibiting both competitive and non-competitive inhibition
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic neurotransmission pathway . By inhibiting AChE, the breakdown of ACh is slowed down, leading to an increase in the level of ACh. This enhances cholinergic neurotransmission, which is important for learning and memory .
Result of Action
The primary result of the action of this compound is the inhibition of AChE activity , leading to an increase in the level of ACh . This can enhance cholinergic neurotransmission, potentially improving learning and memory . This makes the compound a potential candidate for the development of drugs for the treatment of AD .
Safety and Hazards
Future Directions
The future directions for research on 2-Chloro-4-(piperazin-1-yl)pyrimidine and similar compounds could involve further exploration of their synthesis, reactions, and applications . Additionally, more research could be conducted to understand their mechanisms of action and to develop them as potential therapeutic agents .
properties
IUPAC Name |
2-chloro-4-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4/c9-8-11-2-1-7(12-8)13-5-3-10-4-6-13/h1-2,10H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYYCOYORWAGQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391878 | |
| Record name | 2-Chloro-4-(piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
174728-03-1 | |
| Record name | 2-Chloro-4-(piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid](/img/structure/B62164.png)
![2-Hydroxy-2-[(4-nitrobenzoyl)amino]acetic acid](/img/structure/B62168.png)







![6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one](/img/structure/B62185.png)
![[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] (Z)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate](/img/structure/B62186.png)
